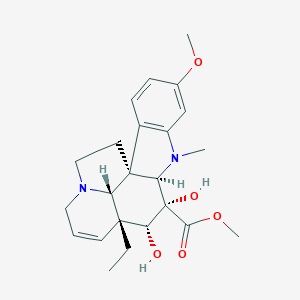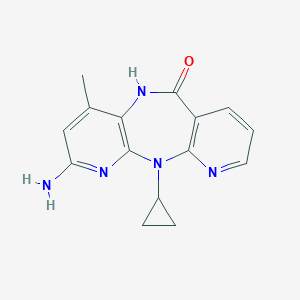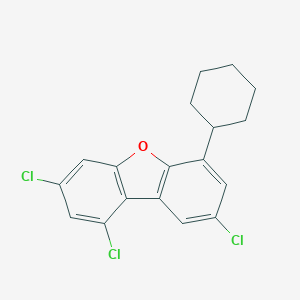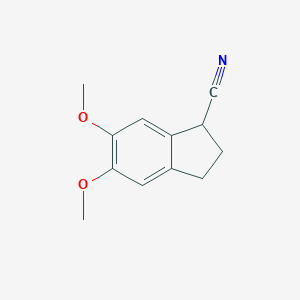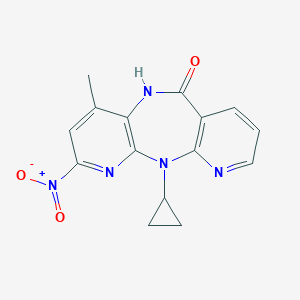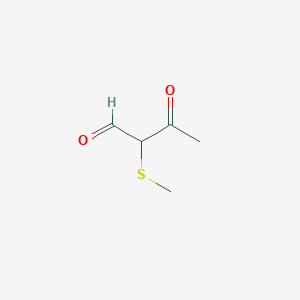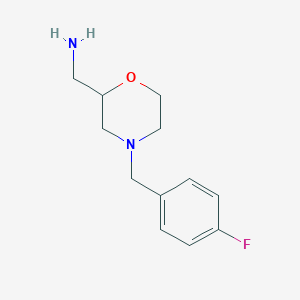
N-Bpda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bpda (N,N'-Bis(2-pyridylmethyl)-2,2'-bipridine-6,6'-diamine) is a chelating ligand that has been extensively studied for its potential applications in various fields of science. This molecule has a unique structure that allows it to bind to metal ions with high affinity, making it an ideal candidate for use in analytical chemistry, catalysis, and bioinorganic chemistry. We will also list several future directions for further research on this compound.
Mecanismo De Acción
The mechanism of action of N-Bpda involves the formation of a stable complex between the ligand and a metal ion. The ligand binds to the metal ion through its nitrogen atoms, forming a coordination complex. The stability of the complex depends on various factors such as the size of the metal ion, the charge of the metal ion, and the steric hindrance of the ligand.
Biochemical and Physiological Effects
N-Bpda has been shown to have potential biochemical and physiological effects. Studies have shown that N-Bpda can selectively bind to metal ions in biological systems, which can have implications for the treatment of various diseases. For example, N-Bpda has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in various diseases such as cancer and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Bpda is its high affinity for metal ions, which makes it an ideal candidate for use in various analytical and catalytic applications. However, one of the limitations of N-Bpda is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the synthesis of N-Bpda can be challenging, which can limit its availability for use in research.
Direcciones Futuras
There are several future directions for further research on N-Bpda. One area of research could be the development of new synthetic methods for the production of N-Bpda, which could improve its availability and reduce its cost. Another area of research could be the investigation of the potential biological applications of N-Bpda, particularly in the treatment of diseases such as cancer and arthritis. Additionally, further studies could be conducted to investigate the mechanism of action of N-Bpda and its interactions with metal ions in biological systems.
Métodos De Síntesis
The synthesis of N-Bpda involves the reaction of 2,2'-bipyridine-6,6'-diamine with 2-pyridylmethyl chloride in the presence of a base such as triethylamine. The reaction yields N,N'-Bis(2-pyridylmethyl)-2,2'-bipridine-6,6'-diamine as a yellow powder, which can be purified using column chromatography. The purity of the product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-Bpda has been used extensively in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry, where it is used as a chelating ligand for the determination of metal ions in various samples. N-Bpda can selectively bind to metal ions such as copper, nickel, and zinc, forming stable complexes that can be easily detected using techniques such as UV-Vis spectroscopy or fluorescence spectroscopy.
N-Bpda has also been used in catalysis, where it can act as a ligand for transition metal catalysts. Its ability to bind to metal ions with high affinity makes it an ideal candidate for use in various catalytic reactions such as cross-coupling reactions and C-H activation reactions.
Propiedades
Número CAS |
148914-46-9 |
|---|---|
Nombre del producto |
N-Bpda |
Fórmula molecular |
C19H27N3O4 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O4/c1-6-14(16(23)20-5)21-17(24)15(12-13-10-8-7-9-11-13)22-18(25)26-19(2,3)4/h6-11,15H,12H2,1-5H3,(H,20,23)(H,21,24)(H,22,25)/b14-6+/t15-/m0/s1 |
Clave InChI |
SBCAAPXYZQYFLJ-HVJNQHDOSA-N |
SMILES isomérico |
C/C=C(\C(=O)NC)/NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Sinónimos |
N-Boc-L-Phe-dehydro-Abu-NH-CH3 N-BPDA N-butyloxycarbonyl-phenylalanyl--dehydroaminobutyryl-NH-CH3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
